molecular formula C8H4F5NO2 B1650794 5-Pentafluoroethyl-nicotinic acid CAS No. 1204235-23-3

5-Pentafluoroethyl-nicotinic acid

Cat. No.: B1650794
CAS No.: 1204235-23-3
M. Wt: 241.11
InChI Key: FFALAWAHLYRURL-UHFFFAOYSA-N
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Description

5-Pentafluoroethyl-nicotinic acid is a useful research compound. Its molecular formula is C8H4F5NO2 and its molecular weight is 241.11. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-Pentafluoroethyl-nicotinic acid plays a significant role in biochemical reactions, particularly as an agonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype. This interaction is crucial as it influences neurotransmission and various cellular signaling pathways. The compound interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is involved in the biosynthesis of NAD, a vital coenzyme in redox reactions . Additionally, this compound may interact with proteins involved in ADP-ribosylation reactions, impacting DNA repair and calcium mobilization .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of the α7 nicotinic acetylcholine receptor, which plays a role in neurotransmission and inflammatory responses. The compound also impacts gene expression by interacting with transcription factors and enzymes involved in NAD biosynthesis . Furthermore, this compound affects cellular metabolism by altering the levels of NAD and NADP, which are critical for energy production and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the α7 nicotinic acetylcholine receptor, leading to its activation. This activation triggers downstream signaling pathways that influence neurotransmission and inflammatory responses. The compound also interacts with enzymes involved in NAD biosynthesis, such as NAD synthetase, affecting the levels of NAD and NADP in cells . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s multifaceted molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to alter cellular function, particularly in terms of gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmission and inflammatory responses without significant adverse effects. At higher doses, this compound can lead to toxic effects, including alterations in liver function and metabolic disturbances . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to NAD biosynthesis and ADP-ribosylation reactions . The compound interacts with enzymes such as NAD synthetase and ADP-ribosyltransferases, influencing the levels of NAD and NADP in cells . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported into cells via a carrier-mediated mechanism that is pH-dependent and specific for nicotinic acid . Once inside the cells, this compound is distributed to various cellular compartments, where it interacts with enzymes and proteins involved in metabolic processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function . The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD biosynthesis and ADP-ribosylation reactions . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-4(6(15)16)2-14-3-5/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFALAWAHLYRURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(C(F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200439
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204235-23-3
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204235-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1,2,2,2-Pentafluoroethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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